molecular formula C19H38N6O11 B13420310 Nebramycin IV CAS No. 51736-76-6

Nebramycin IV

Cat. No.: B13420310
CAS No.: 51736-76-6
M. Wt: 526.5 g/mol
InChI Key: XCSTZNJIQFIVPE-FQSMHNGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nebramycin IV is a member of the nebramycin complex, a group of aminoglycoside antibiotics produced by the actinomycete Streptomyces tenebrarius. This compound is known for its potent antibacterial properties, particularly against Gram-negative bacteria. This compound is structurally related to other aminoglycosides such as tobramycin and kanamycin, and it plays a crucial role in combating bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nebramycin IV is typically derived from the fermentation of Streptomyces tenebrarius. The biosynthesis involves a series of enzymatic reactions that convert primary metabolites into the final aminoglycoside structure. The process includes the incorporation of amino sugars and the formation of glycosidic bonds .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate the desired antibiotic. Techniques such as solid-phase extraction and liquid chromatography are employed to ensure the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions: Nebramycin IV undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include modified aminoglycosides with altered antibacterial properties. These modifications can lead to the development of new antibiotics with improved efficacy and reduced resistance .

Scientific Research Applications

Nebramycin IV has a wide range of applications in scientific research:

Mechanism of Action

Nebramycin IV exerts its antibacterial effects by binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis, leading to the inhibition of bacterial growth and ultimately cell death. The compound targets the decoding site of the ribosome, causing misreading of the mRNA and the production of faulty proteins .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific structural modifications, which confer distinct antibacterial properties. Its ability to overcome certain bacterial resistance mechanisms makes it a valuable tool in the fight against resistant infections .

Properties

CAS No.

51736-76-6

Molecular Formula

C19H38N6O11

Molecular Weight

526.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-4-amino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-2-yl]methyl carbamate

InChI

InChI=1S/C19H38N6O11/c20-2-6-11(27)12(28)9(24)17(33-6)35-15-4(21)1-5(22)16(14(15)30)36-18-13(29)8(23)10(26)7(34-18)3-32-19(25)31/h4-18,26-30H,1-3,20-24H2,(H2,25,31)/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

XCSTZNJIQFIVPE-FQSMHNGLSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)N)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)COC(=O)N)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.